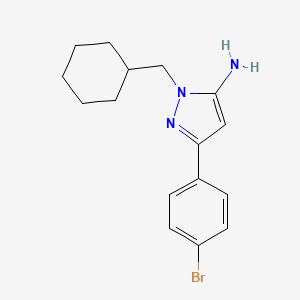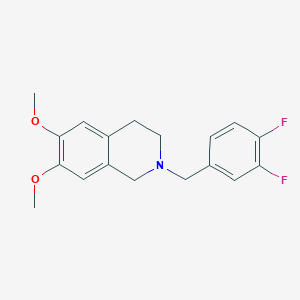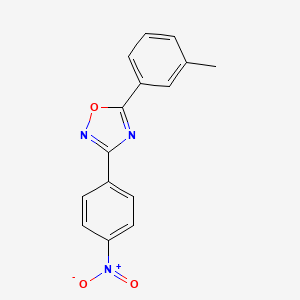
2-cyano-N'-cycloheptylideneacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N'-cycloheptylideneacetohydrazide, also known as CHA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of 2-cyano-N'-cycloheptylideneacetohydrazide is not fully understood. However, studies have suggested that 2-cyano-N'-cycloheptylideneacetohydrazide exerts its biological effects by modulating various signaling pathways. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 2-cyano-N'-cycloheptylideneacetohydrazide has also been shown to activate the caspase cascade, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-N'-cycloheptylideneacetohydrazide has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer, antiviral, and anti-inflammatory effects, 2-cyano-N'-cycloheptylideneacetohydrazide has been shown to induce cell cycle arrest and inhibit angiogenesis (the formation of new blood vessels). 2-cyano-N'-cycloheptylideneacetohydrazide has also been found to modulate the expression of various genes involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-cyano-N'-cycloheptylideneacetohydrazide in lab experiments is its potent biological activity. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to exhibit anticancer, antiviral, and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using 2-cyano-N'-cycloheptylideneacetohydrazide in lab experiments is its potential toxicity. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N'-cycloheptylideneacetohydrazide. One direction is to investigate the potential of 2-cyano-N'-cycloheptylideneacetohydrazide as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of 2-cyano-N'-cycloheptylideneacetohydrazide and to optimize its biological activity. Another direction is to explore the potential of 2-cyano-N'-cycloheptylideneacetohydrazide as a lead compound for the development of new drugs. Finally, future studies should also focus on the safety and toxicity of 2-cyano-N'-cycloheptylideneacetohydrazide, particularly in vivo.
Synthesemethoden
The synthesis of 2-cyano-N'-cycloheptylideneacetohydrazide involves the reaction of cycloheptanone with hydrazine hydrate in the presence of acetic acid to yield the corresponding hydrazide. The resulting hydrazide is then reacted with cyanoacetic acid to form 2-cyano-N'-cycloheptylideneacetohydrazide. The reaction scheme for the synthesis of 2-cyano-N'-cycloheptylideneacetohydrazide is shown below:
Wissenschaftliche Forschungsanwendungen
2-cyano-N'-cycloheptylideneacetohydrazide has been extensively studied for its potential therapeutic applications. One of the most promising applications of 2-cyano-N'-cycloheptylideneacetohydrazide is in the treatment of cancer. Studies have shown that 2-cyano-N'-cycloheptylideneacetohydrazide exhibits potent anticancer activity against a range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-cyano-N'-cycloheptylideneacetohydrazide has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade and inhibiting the NF-κB pathway.
In addition to its anticancer activity, 2-cyano-N'-cycloheptylideneacetohydrazide has also been found to exhibit antiviral and anti-inflammatory effects. 2-cyano-N'-cycloheptylideneacetohydrazide has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and influenza virus. 2-cyano-N'-cycloheptylideneacetohydrazide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
2-cyano-N-(cycloheptylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-7-10(14)13-12-9-5-3-1-2-4-6-9/h1-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDZVZOOUWCOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(cycloheptylideneamino)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-anilinophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B5782476.png)

![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)
![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)
![ethyl 2-amino-1-(2,4-difluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5782514.png)
![2-{[2-(ethylsulfonyl)ethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5782517.png)



![N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5782555.png)
